2-Furyl vs. 3-Furyl Regioisomerism
The target compound bears a 2-furyl group at C4, while its closest regioisomer—6-amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (ChEBI:117043, CAS 330834‑09‑8)—contains a 3-furanyl substituent [1]. The 2-furyl isomer places the ring oxygen in closer proximity to the pyranopyrazole core, altering the dipole moment and hydrogen-bond acceptor geometry. Although no head-to-head biological comparison of the two regioisomers has been reported, the regioisomeric identity is confirmed by distinct ¹H and ¹³C NMR spectra (DMSO‑d₆) for the 2-furyl compound [2]. In related pyrano[2,3-c]pyrazole series, the position of furyl attachment has been shown to affect cytotoxicity profiles, with 2-furyl derivatives reaching IC₅₀ values of 8.5–9.1 µM against PANC‑1 and SKOV‑3 cancer cells [3].
| Evidence Dimension | Regioisomeric identity and spectroscopic fingerprinting |
|---|---|
| Target Compound Data | 2-furyl substitution; ¹H/¹³C NMR spectra in DMSO‑d₆ (SpectraBase Compound ID Jms88Ptyf0G) |
| Comparator Or Baseline | 3-furanyl isomer (ChEBI:117043, CAS 330834‑09‑8); NMR data not publicly available in the same database |
| Quantified Difference | Distinct NMR chemical shift patterns; regioisomeric purity verified by InChIKey BYFVZHRYWSMPFR-UHFFFAOYSA‑N |
| Conditions | Spectroscopic characterization in DMSO‑d₆ solvent |
Why This Matters
Regioisomeric purity is critical for reproducibility in biological assays; procurement of the 2-furyl rather than the 3-furyl isomer ensures consistency with published structure–activity data.
- [1] ChEBI:117043 – 6-amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. EMBL-EBI. View Source
- [2] SpectraBase Compound ID Jms88Ptyf0G. 6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile. John Wiley & Sons, Inc. View Source
- [3] Rani, V.A. et al. (2023) 'One-Pot Synthesis of 6-Amino-4-(furan/thiophen/pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, Evaluation of Anticancer Activity and Molecular Modelling Studies', Russian Journal of General Chemistry, 93, pp. 128–135. doi: 10.1134/S1070363223010188. View Source
